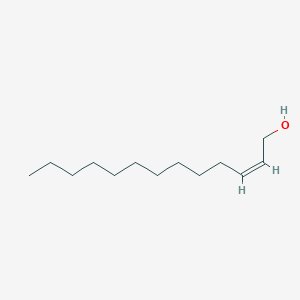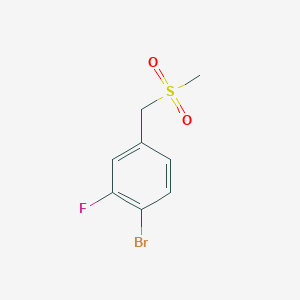
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-fluoro-4-((methylsulfonyl)methyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond formation. .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms, as well as the methylsulfonyl group, influence the reactivity and selectivity of the compound. For example, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and methylsulfonyl groups can stabilize the intermediate cation, facilitating the reaction. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-4-((methylsulfonyl)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Lacks the methyl group attached to the sulfonyl group, which may affect its reactivity and applications.
1-Bromo-4-fluoro-2-methylbenzene:
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: Similar structure but different positioning of substituents, leading to variations in reactivity and applications .
Eigenschaften
Molekularformel |
C8H8BrFO2S |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DFGWAESTDMYMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


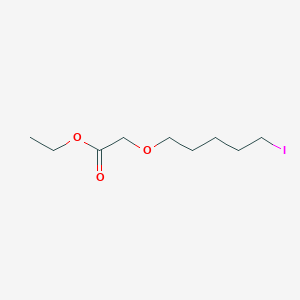
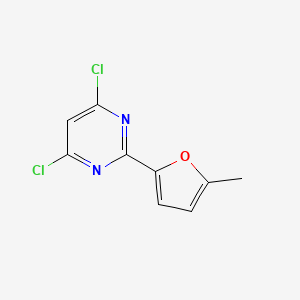
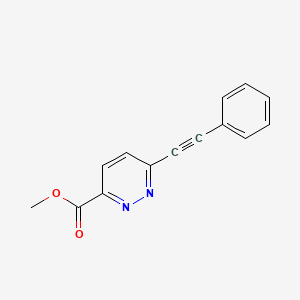
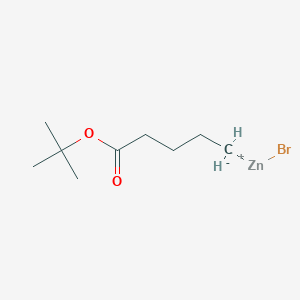
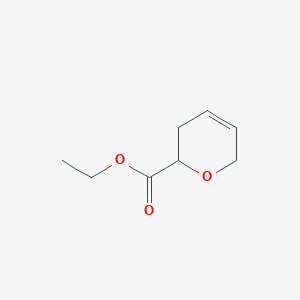
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
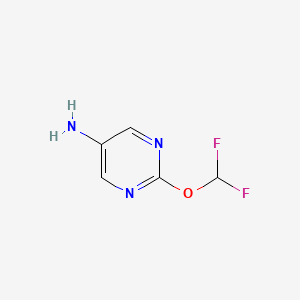
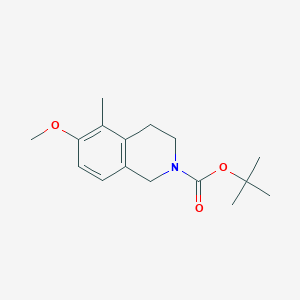



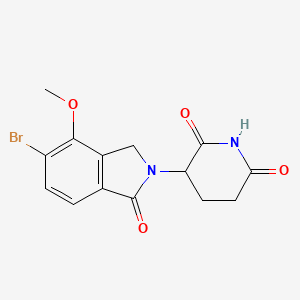
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
